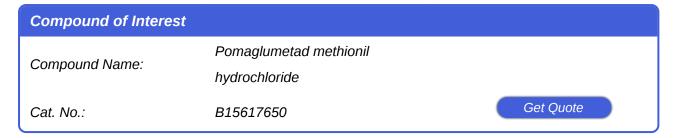




Application Notes and Protocols: Electrophysiological Effects of Pomaglumetad Methionil on Neuronal Firing

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of **Pomaglumetad methionil hydrochloride**, a selective agonist for the metabotropic glutamate receptor group II subtypes mGluR2 and mGluR3. The primary focus is on its impact on the firing properties of ventral tegmental area (VTA) dopamine (DA) neurons, a key circuit implicated in the pathophysiology of schizophrenia.

Introduction

Pomaglumetad methionil is the prodrug of pomaglumetad (LY404039), developed for the treatment of schizophrenia.[1] It is hypothesized to exert its antipsychotic effects by modulating glutamate neurotransmission in brain regions associated with psychosis.[2][3] Electrophysiological studies are crucial for elucidating the mechanism of action of Pomaglumetad by directly measuring its effects on neuronal excitability and firing patterns. This document summarizes key quantitative findings and provides detailed protocols for replicating these experiments.

Key Electrophysiological Effects of Pomaglumetad Methionil



The predominant electrophysiological effect of Pomaglumetad methionil observed in preclinical models is the normalization of aberrant VTA DA neuron population activity. In the methylazoxymethanol acetate (MAM) rat model of schizophrenia, which exhibits a hyperdopaminergic state, Pomaglumetad dose-dependently reduces the number of spontaneously active DA neurons to levels observed in control animals.[4][5] This effect is believed to be mediated indirectly through its action in the ventral hippocampus.

Notably, Pomaglumetad does not appear to significantly alter the intrinsic firing properties of individual VTA DA neurons that remain active. Parameters such as the average firing rate and the percentage of spikes fired in bursts are largely unaffected by the compound.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of Pomaglumetad methionil on the population activity of VTA DA neurons from in vivo electrophysiological studies in the MAM rat model of schizophrenia.

Table 1: Effect of Acute Systemic Administration of Pomaglumetad Methionil on the Number of Spontaneously Active VTA DA Neurons.

Treatment Group	Pomaglumetad Dose (mg/kg, i.p.)	Mean Number of Active DA Neurons per Track (± SEM)
Saline (SAL) - Vehicle	0	0.9 ± 0.1
Saline (SAL) - Pomaglumetad	1	0.9 ± 0.1
Saline (SAL) - Pomaglumetad	3	0.9 ± 0.1
Saline (SAL) - Pomaglumetad	10	1.0 ± 0.1
MAM - Vehicle	0	1.8 ± 0.1
MAM - Pomaglumetad	1	1.3 ± 0.1
MAM - Pomaglumetad	3	1.1 ± 0.1
MAM - Pomaglumetad	10	0.9 ± 0.1

Data adapted from Sonnenschein et al., 2020.[2]



Table 2: Firing Characteristics of Spontaneously Active VTA DA Neurons Following Acute Systemic Pomaglumetad Methionil Administration.

Treatment Group	Pomaglumetad Dose (mg/kg, i.p.)	Mean Firing Rate (Hz ± SEM)	Mean Percentage of Spikes in Bursts (% ± SEM)
SAL - Vehicle	0	4.2 ± 0.3	25.1 ± 3.5
SAL - Pomaglumetad	1, 3, 10 (pooled)	4.5 ± 0.2	22.1 ± 2.2
MAM - Vehicle	0	4.6 ± 0.2	28.9 ± 2.7
MAM - Pomaglumetad	1, 3, 10 (pooled)	4.8 ± 0.2	24.5 ± 2.0

Data adapted from Sonnenschein et al., 2020. No significant differences were observed in firing rate or percentage of spikes in bursts between vehicle and Pomaglumetad-treated groups in either SAL or MAM rats.[2]

Experimental Protocols In Vivo Extracellular Single-Unit Recordings of VTA Dopamine Neurons

This protocol describes the methodology for assessing the effects of Pomaglumetad methionil on the in vivo firing activity of VTA DA neurons in anesthetized rats.

1. Animal Model:

- Male Sprague-Dawley rats.
- For schizophrenia models, pregnant dams can be treated with methylazoxymethanol acetate (MAM) on gestational day 17. Control animals receive saline (SAL).
- 2. Drug Preparation and Administration:
- Dissolve Pomaglumetad methionil hydrochloride in sterile 0.9% saline.



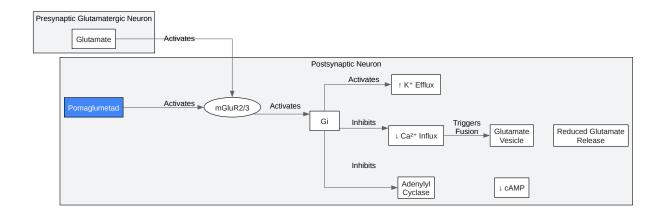
- Administer Pomaglumetad or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes prior to the start of electrophysiological recordings.[5]
- 3. Anesthesia and Surgical Preparation:
- Anesthetize the rat with chloral hydrate (400 mg/kg, i.p.).
- Place the animal in a stereotaxic apparatus.
- Shave the scalp and make a midline incision to expose the skull.
- Drill a burr hole over the VTA (coordinates relative to bregma: AP -5.2 to -6.0 mm; ML ±0.5 to 1.0 mm).
- 4. Electrophysiological Recording:
- Use single-barrel glass microelectrodes (1-2 μm tip diameter) filled with 2 M NaCl solution containing 2% Chicago Sky Blue dye for histological verification of the recording site.
- Lower the electrode into the VTA using a hydraulic microdrive.
- Record extracellular action potentials. Identify DA neurons based on established electrophysiological criteria:
 - A triphasic (positive-negative-positive) waveform with a long duration (>2.5 ms).
 - A slow, irregular firing rate (1-10 Hz).
 - The presence of burst firing (a burst is defined as the occurrence of two consecutive spikes with an interspike interval of <80 ms, and the termination of a burst is an interspike interval of >160 ms).
- 5. Data Acquisition and Analysis:
- Amplify and filter the neuronal signals.
- Digitize the signals using an analog-to-digital converter and record them using appropriate software.



- To assess population activity, perform a series of vertical electrode tracks in a grid pattern within the VTA. Count the number of spontaneously active DA neurons per track.
- For individual neuron firing analysis, record the activity of well-isolated DA neurons for at least 3 minutes.
- Analyze the firing rate (spikes/second) and the percentage of spikes occurring in bursts.
- 6. Histological Verification:
- At the end of the experiment, eject the Chicago Sky Blue dye from the electrode tip by passing a cathodal current.
- Perfuse the animal with saline followed by formalin.
- Remove the brain, section it, and stain for tyrosine hydroxylase to confirm the location of the recording electrode within the VTA and its proximity to DA neurons.

Visualizations

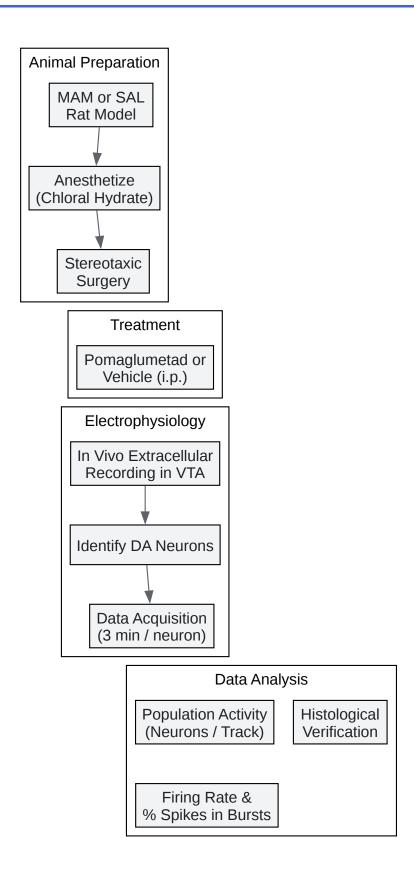




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Caption: Mechanism of action of Pomaglumetad at presynaptic mGluR2/3 receptors.

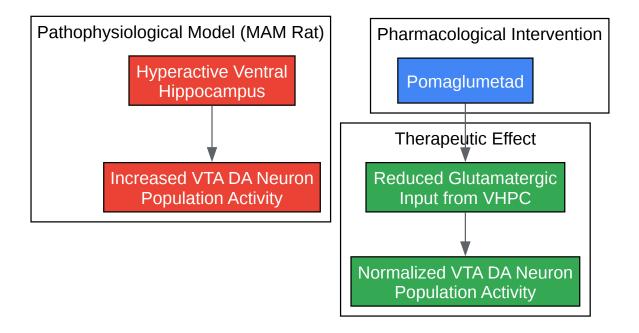




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Caption: Workflow for in vivo electrophysiological recording of VTA dopamine neurons.





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Caption: Hypothesized mechanism of Pomaglumetad's effect on VTA DA neurons.

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